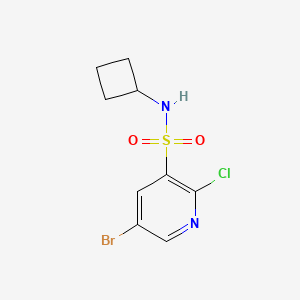
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H10BrClN2O2S. It is primarily used in research and development, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a cyclobutyl group and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the halogenation of pyridine derivatives, followed by the introduction of the cyclobutyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide include:
5-Bromo-2-chloropyridine: A simpler derivative with similar halogenation but lacking the cyclobutyl and sulfonamide groups.
5-Bromo-2-chloropyrimidine: Another halogenated pyridine derivative with a different ring structure.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar halogenation but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide it with distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the cyclobutyl and sulfonamide groups, makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C9H10BrClN2O2S |
|---|---|
Poids moléculaire |
325.61 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10BrClN2O2S/c10-6-4-8(9(11)12-5-6)16(14,15)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
Clé InChI |
JLAAMVKIARIWSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


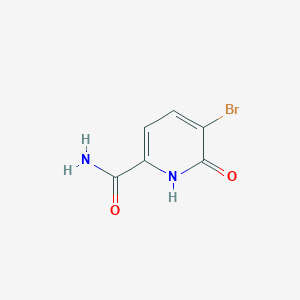
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
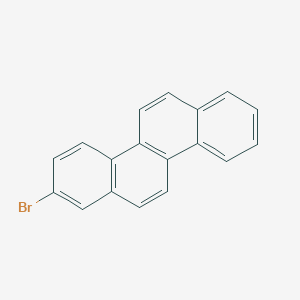

![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
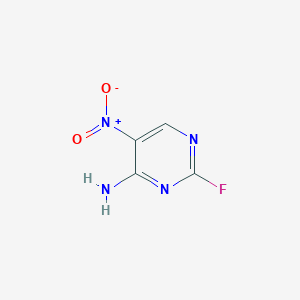

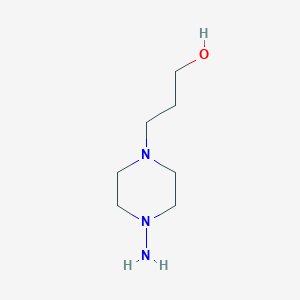
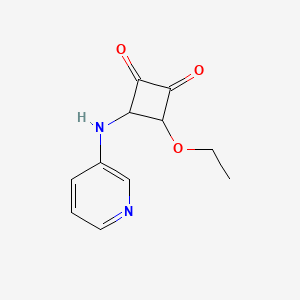
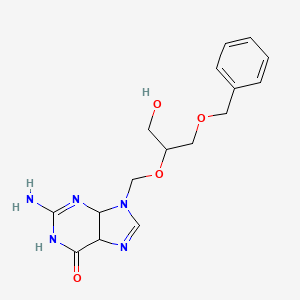

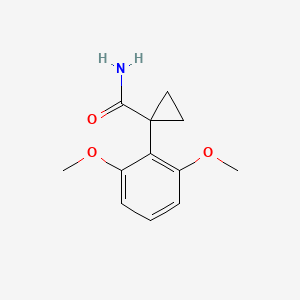
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
